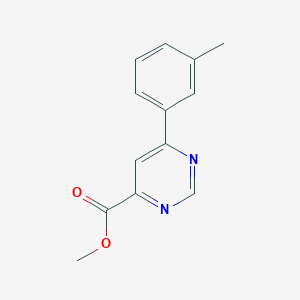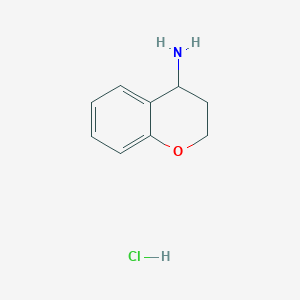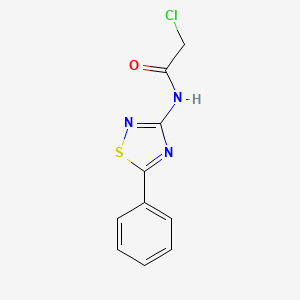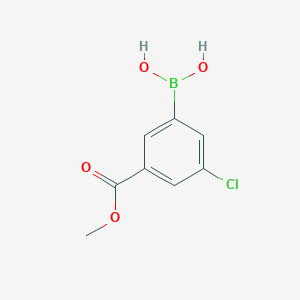
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is an organic compound with the molecular formula C8H8BClO4 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They can be synthesized through various processes, including 1,4-conjugate addition reactions and Suzuki-Miyaura reactions . The specific synthesis process for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The InChI code for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is 1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, are involved in various chemical reactions. For instance, they participate in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
“(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” has a molecular weight of 214.41 . It is a solid substance that should be stored in a refrigerator .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is likely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction can be used to synthesize biarylketones and phthalides, which are important intermediates in pharmaceuticals and agrochemicals .
Conjugate Addition Reactions
This compound may participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides. This reaction is useful for constructing chiral centers, which are valuable in drug development .
Synthesis of Biaryl Compounds
The boronic acid group can facilitate the synthesis of biaryl compounds through cross-coupling reactions. Biaryl structures are a common motif in drug molecules due to their pharmacological properties .
Sensing Applications
Phenylboronic acids have been utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. While specific applications for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid are not detailed, it’s plausible that it could be used in similar homogeneous assays or heterogeneous detection systems .
Hydrolysis Studies
The susceptibility of phenylboronic acids to hydrolysis is an area of study, particularly at physiological pH levels. This research is relevant for understanding the stability and reactivity of boronic acid derivatives in biological contexts .
Fluoroalkylation Reactions
Although not directly related to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, other phenylboronic acids have been used in fluoroalkylation reactions, which could suggest potential applications for this compound as well .
Safety and Hazards
Future Directions
Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry, especially after the approval of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . Therefore, the future directions for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” could involve further exploration of its potential uses in medicinal chemistry.
properties
IUPAC Name |
(3-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPARKZRWXMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656986 | |
| Record name | [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957120-26-2 | |
| Record name | 1-Methyl 3-borono-5-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
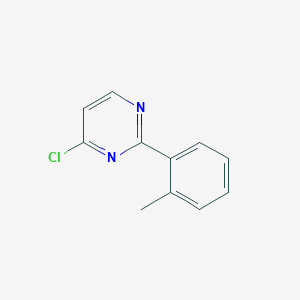
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
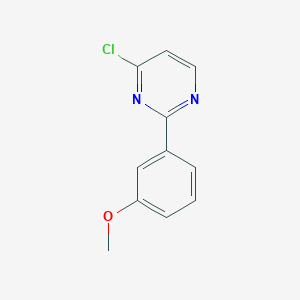
amine](/img/structure/B1461602.png)
amine](/img/structure/B1461604.png)


